molecular formula C10H15BrO2S B7816241 4-Bromo-2-(1,1-diethoxyethyl)thiophene

4-Bromo-2-(1,1-diethoxyethyl)thiophene

Cat. No.: B7816241
M. Wt: 279.20 g/mol
InChI Key: LAYJOETYNFNMAD-UHFFFAOYSA-N
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Description

4-Bromo-2-(1,1-diethoxyethyl)thiophene is a brominated thiophene derivative featuring a 1,1-diethoxyethyl substituent at the 2-position and a bromine atom at the 4-position. This compound is structurally characterized by its thiophene core, a heterocyclic aromatic system with sulfur, which is widely utilized in organic synthesis, pharmaceuticals, and materials science. The diethoxyethyl group acts as a protecting group for carbonyl functionalities, enhancing stability during synthetic processes . The bromine atom at the 4-position serves as a reactive site for cross-coupling reactions, such as Suzuki or Negishi couplings, enabling further functionalization .

Properties

IUPAC Name

4-bromo-2-(1,1-diethoxyethyl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrO2S/c1-4-12-10(3,13-5-2)9-6-8(11)7-14-9/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAYJOETYNFNMAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)(C1=CC(=CS1)Br)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(1,1-diethoxyethyl)thiophene typically involves the bromination of thiophene followed by the introduction of the diethoxyethyl group. The reaction conditions include the use of bromine (Br2) in the presence of a suitable solvent, such as carbon tetrachloride (CCl4), under controlled temperature and light conditions to ensure selective bromination.

Industrial Production Methods: In an industrial setting, the compound is produced through a scaled-up version of the laboratory synthesis method. This involves continuous flow reactors and automated systems to maintain consistent reaction conditions and improve yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(1,1-diethoxyethyl)thiophene undergoes various chemical reactions, including:

  • Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: The bromine atom can be reduced to form hydrogen bromide (HBr).

  • Substitution: The diethoxyethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (mCPBA) are used.

  • Reduction: Reducing agents like zinc (Zn) or iron (Fe) in acidic conditions are employed.

  • Substitution: Nucleophiles such as amines or alcohols are used in the presence of a base.

Major Products Formed:

  • Oxidation: this compound sulfoxide or sulfone.

  • Reduction: Hydrogen bromide (HBr) and the corresponding thiol.

  • Substitution: Substituted thiophenes with different functional groups.

Scientific Research Applications

4-Bromo-2-(1,1-diethoxyethyl)thiophene is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Medicine: It is explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

4-Bromo-2-(1,1-diethoxyethyl)thiophene is compared with other similar compounds, such as 4-bromo-2-(2,2-diethoxyethyl)thiophene and 4-bromo-2-(1,1-dimethoxyethyl)thiophene. These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between 4-Bromo-2-(1,1-diethoxyethyl)thiophene and related brominated thiophenes:

Compound Name Substituent at 2-Position Substituent at 4-Position Key Features
This compound 1,1-Diethoxyethyl (acetal) Bromine Acetal group enhances stability; bromine enables cross-coupling reactions .
4-Bromo-2-(trifluoromethyl)thiophene Trifluoromethyl (CF₃) Bromine Electron-withdrawing CF₃ group deactivates the ring, altering reactivity .
4-Bromo-2-(chloromethyl)thiophene Chloromethyl (CH₂Cl) Bromine Reactive CH₂Cl group allows nucleophilic substitutions .
4-Bromo-2-(1-propynyl)thiophene Propynyl (C≡C-CH₂CH₃) Bromine Ethynyl group facilitates π-conjugation for materials applications .
2-(1-Bromoethyl)thiophene 1-Bromoethyl (CH₂CH₂Br) - Bromine on the side chain enables alkylation reactions .

Pharmacological and Industrial Relevance

  • Materials Science : Ethynyl-substituted thiophenes (e.g., 3-Bromo-2-[2-(4-butylphenyl)ethynyl]thiophene) are precursors for conductive polymers .
  • Safety Profiles : Brominated thiophenes with reactive halogens (e.g., 4-Bromo-2-(chloromethyl)thiophene) require careful handling due to hazards like HCl/HBr emissions during decomposition .

Data Tables

Table 1: Comparative Physical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility
This compound 291.21 Not reported Organic solvents
4-Bromo-2-(trifluoromethyl)thiophene 231.03 Not reported DCM, THF
4-Bromo-2-(chloromethyl)thiophene 211.54 Not reported Ethanol, DCM

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